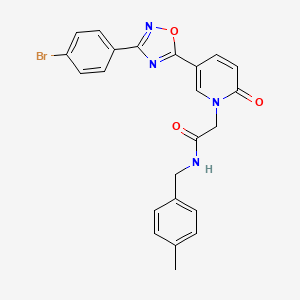

2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide

Description

This compound is a structurally complex small molecule featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a 4-bromophenyl group. The acetamide side chain is functionalized with a 4-methylbenzyl group, which may enhance lipophilicity and influence target binding.

Properties

IUPAC Name |

2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19BrN4O3/c1-15-2-4-16(5-3-15)12-25-20(29)14-28-13-18(8-11-21(28)30)23-26-22(27-31-23)17-6-9-19(24)10-7-17/h2-11,13H,12,14H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYPEPFYJQVOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an oxadiazole ring, a pyridine moiety, and a bromophenyl group. Its molecular formula is , with a molecular weight of approximately 396.26 g/mol. The significant structural components include:

- Oxadiazole ring : Known for various biological activities including anticancer properties.

- Pyridine moiety : Often associated with neuroprotective and anti-inflammatory effects.

- Bromophenyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer activity. For instance:

- In vitro studies : The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity. The IC50 values were reported to be in the low micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of action : Studies suggest that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .

- Case Study : A study involving the compound's effect on A549 lung adenocarcinoma cells revealed that it inhibited cell proliferation by promoting cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties:

- Antibacterial assays : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with protein synthesis, which is common among compounds featuring heterocyclic structures like oxadiazoles .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been explored through various assays:

- In vivo models : In animal models of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6 .

- Cell-based assays : In vitro studies using macrophage cell lines demonstrated that the compound effectively inhibited lipopolysaccharide (LPS)-induced inflammation by downregulating NF-kB signaling pathways .

Summary of Biological Activities

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is typically synthesized via multi-step protocols involving condensation, cyclization, and coupling reactions. While direct synthesis data for this specific compound is limited, analogous structures (e.g., ) provide insights into its reactivity:

1,2,4-Oxadiazole Ring

-

Electrophilic Substitution : The oxadiazole ring is resistant to electrophilic attack due to electron-withdrawing nitrogen atoms but undergoes nucleophilic substitution at the 5-position under basic conditions.

-

Ring-Opening Reactions : Prolonged exposure to strong acids (e.g., HCl) or bases (e.g., NaOH) can cleave the oxadiazole ring, yielding nitriles and amides.

Bromophenyl Group

-

Cross-Coupling : The bromine atom participates in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) to introduce aryl, vinyl, or alkyl groups .

-

Nucleophilic Aromatic Substitution : Limited reactivity due to electron-deficient aryl ring but feasible with strong nucleophiles (e.g., amines) .

Pyridinone Core

-

Tautomerism : Exists in keto-enol equilibrium, influencing reactivity at the 2-oxo position.

-

Acylation/Phosphorylation : Reacts with acyl chlorides or phosphorylating agents to form esters or phosphates .

Acetamide Group

-

Hydrolysis : Cleaved under acidic or basic conditions to form carboxylic acid derivatives or primary amines.

-

Condensation : Reacts with aldehydes/ketones to form Schiff bases under dehydrating conditions .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 250°C, with degradation products including CO, NH3, and brominated aromatics.

-

Photolytic Degradation : UV exposure induces cleavage of the oxadiazole ring, forming nitriles and pyridinone fragments.

-

Oxidative Stability : Resistant to mild oxidants (e.g., H2O2) but degrades with strong oxidizers (e.g., KMnO4) .

Catalytic and Biological Interactions

-

Enzyme Inhibition : The oxadiazole and pyridinone moieties interact with enzyme active sites (e.g., kinases, proteases), often via hydrogen bonding or π-π stacking .

-

Metal Coordination : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes that alter solubility and reactivity .

Comparative Reaction Table for Analogues

| Compound Variant | Key Reaction Observed | Unique Reactivity | Source |

|---|---|---|---|

| N-(3-Methoxybenzyl) Analog | Bromine replaced via Heck coupling | Enhanced electrophilic substitution at oxadiazole | |

| N-(Butan-2-yl) Derivative | Acetamide hydrolysis to amine | Increased solubility in polar solvents | |

| Thiophene-Substituted | Oxadiazole ring-opening with thiols | Forms disulfide-linked polymers |

Mechanistic Insights

-

Suzuki Coupling Mechanism :

-

Hydrolysis of Acetamide :

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Immunoproteasome Inhibition

highlights N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (2) and related amide derivatives as non-covalent inhibitors of the β1i subunit. Key structural differences include:

- Target compound : Incorporates a 1,2,4-oxadiazole ring with a 4-bromophenyl group, enhancing π-π stacking and halogen bonding.

- Compound 2: Lacks the oxadiazole ring, instead featuring a simpler acetamide-pyridinone scaffold.

Molecular dynamics (MD) simulations from reveal that the oxadiazole-containing derivatives (e.g., compound 1 in the study) exhibit stronger interactions with residues Phe31 and Lys33 in the β1i subunit, correlating with improved binding stability and lower Ki values (submicromolar range). The 4-bromophenyl group in the target compound may further optimize these interactions compared to non-halogenated analogues .

Agonists for Formyl Peptide Receptors (FPRs)

describes pyridazin-3(2H)-one derivatives with 4-bromophenyl groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide , which acts as a potent FPR2 agonist. Key distinctions include:

- FPR ligands : Methoxybenzyl substituents in FPR agonists may limit membrane permeability compared to the 4-methylbenzyl group in the target compound, which balances lipophilicity and solubility .

Oxadiazole-Containing Derivatives

lists PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine) and PSN632408, which share the 1,2,4-oxadiazole motif. The target compound diverges by integrating a pyridinone-acetamide chain, which may improve water solubility compared to purely aromatic oxadiazole derivatives. The 4-bromophenyl group also provides a distinct electronic profile for target engagement compared to alkyl or ester substituents in PSN compounds .

β1i Subunit Inhibition

The target compound’s oxadiazole-pyridinone scaffold likely enhances β1i subunit affinity over simpler acetamide derivatives (e.g., compound 2 in ).

Selectivity vs. FPR Agonists

While highlights 4-bromophenyl-containing FPR agonists, the target compound’s oxadiazole ring may reduce off-target activation of FPR1/FPR2, as seen in pyridazinone derivatives. This structural distinction could be critical for avoiding chemotaxis-related side effects in neutrophils .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

provides analytical data for a benzoxazole-oxadiazole analogue (4l), which shares a bromophenyl group. The target compound’s pyridinone core may improve aqueous solubility compared to benzoxazole derivatives, as pyridinones often exhibit moderate polarity. The 4-methylbenzyl acetamide side chain could further enhance metabolic stability over methylphenoxy groups .

Lipophilicity

Comparative Data Table

*Estimated based on structural analogy to .

Q & A

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and 2-oxopyridine moieties in this compound?

- Methodological Answer: The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with activated carbonyl derivatives (e.g., carboxylic acid chlorides) under reflux with POCl₃ . For the 2-oxopyridine scaffold, consider a Claisen-Schmidt condensation followed by oxidative cyclization using iodine/DMSO . Post-synthetic functionalization (e.g., bromophenyl substitution) requires palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can researchers confirm the structural integrity of the synthesized compound?

- Methodological Answer: Use a combination of:

- Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths/angles (e.g., C–N bonds in oxadiazole: ~1.30–1.35 Å) .

- NMR spectroscopy : Look for characteristic signals (e.g., pyridinone C=O at ~165–170 ppm in ¹³C NMR; oxadiazole protons as singlets in ¹H NMR) .

- High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., [M+H]+ expected within ±0.001 Da error margin) .

Q. What solvents and conditions are optimal for recrystallization?

- Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) are effective due to the compound’s hydrophobic aryl groups. Slow evaporation at 4°C yields crystals suitable for SC-XRD. Avoid halogenated solvents to prevent unintended halogen bonding with the bromophenyl group .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl substituent influence the compound’s reactivity or binding affinity?

- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electrostatic potential surfaces (EPS) and identify electron-deficient regions. Compare with analogues (e.g., 4-fluorophenyl or unsubstituted phenyl) to assess how bromine’s inductive effect modulates π-π stacking or hydrogen bonding . Experimental validation viaisothermal titration calorimetry (ITC) can quantify binding thermodynamics .

Q. What strategies mitigate conflicting data in biological activity assays (e.g., cytotoxicity vs. target inhibition)?

- Methodological Answer:

- Dose-response profiling : Use a wide concentration range (nM–μM) to distinguish off-target effects.

- Proteomic profiling (e.g., kinome-wide screening) identifies unintended kinase interactions.

- Metabolite stability assays (e.g., liver microsomes) rule out rapid degradation as a source of inconsistency .

Q. How can researchers optimize the compound’s solubility without compromising bioactivity?

- Methodological Answer:

- Introduce polar groups (e.g., hydroxyl, amine) on the 4-methylbenzyl acetamide moiety while monitoring steric effects via molecular dynamics (MD) simulations .

- Use co-solvent systems (e.g., PEG-400/water) for in vitro assays. Validate solubility enhancements using dynamic light scattering (DLS) to detect aggregation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across different cell lines?

- Methodological Answer:

- Cell line-specific factors : Check expression levels of target proteins (e.g., via Western blot) and metabolic activity (e.g., MTT assay).

- Assay conditions : Standardize ATP concentrations (e.g., 1–10 μM for kinase assays) and incubation times.

- Statistical rigor : Apply Grubbs’ test to identify outliers and repeat experiments in triplicate .

Methodological Best Practices

Q. What computational tools are recommended for predicting ADMET properties?

- Answer:

- SwissADME for permeability (LogP) and drug-likeness (Lipinski’s Rule of Five).

- ProTox-II for toxicity profiling (e.g., hepatotoxicity risk).

- Molecular docking (AutoDock Vina) to prioritize analogues with improved target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.